1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Overview
Description
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique functional groups, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the nitration of a quinoline precursor followed by ethylation and hydroxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and ethylation processes, with careful control of reaction conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems may enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-ethyl-4-oxo-3-nitroquinolin-2(1H)-one.
Reduction: Formation of 1-ethyl-4-hydroxy-3-aminoquinolin-2(1H)-one.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
3-nitroquinoline: Used in the synthesis of dyes and pharmaceuticals.
1-ethylquinoline: A precursor for various chemical reactions.
Uniqueness
1-ethyl-4-hydroxy-3-nitroquinolin-2(1H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-nitroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-12-8-6-4-3-5-7(8)10(14)9(11(12)15)13(16)17/h3-6,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZDBJLZURXMRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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